1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group and a methyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl bromide, methylhydrazine, and acetylacetone.
Step-by-Step Synthesis:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-3-methyl-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone
- 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)ethanone
Uniqueness: 1-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methyl groups on the pyrazole ring can lead to distinct interactions with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(1-benzyl-3-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-10-13(11(2)16)9-15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
InChI Key |
PFJSWWMBGXHNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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